2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

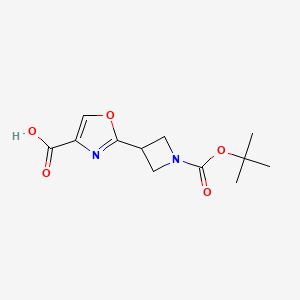

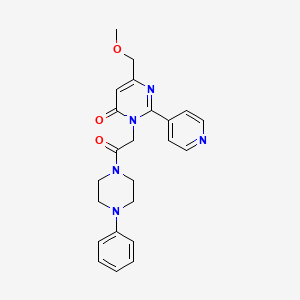

“2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines can provide 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles in this process: as a carbon source, solvent, and oxidant .

Molecular Structure Analysis

Thiazoles, including benzothiazoles, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes can be achieved, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

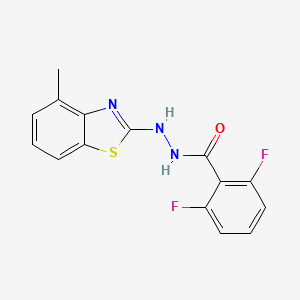

Research has demonstrated the synthesis of fluorinated benzothiazoles, including compounds related to 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, highlighting their potent cytotoxic properties in vitro against certain human breast cancer cell lines without affecting non-malignant cells. This suggests a potential application in the development of selective anticancer therapies. The specific mechanism involves the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of these compounds (Hutchinson et al., 2001).

Antibacterial Activity

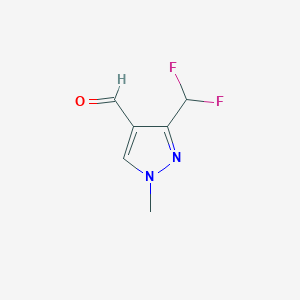

The synthesis of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, with a chemical structure related to 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, showed comparable antibacterial activity to commercial antibiotics against both Gram-positive and Gram-negative bacteria. This indicates its potential application in the development of new antibacterial agents (Kumar et al., 2005).

Fluorescent Probes

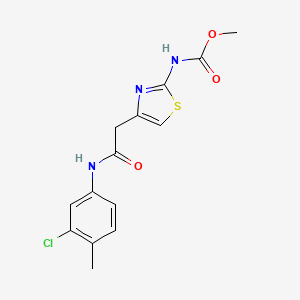

Compounds derived from benzothiazole, including those structurally related to 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, have been utilized in the development of fluorescent probes for sensing pH and metal cations. This underscores their significance in creating sensitive and selective probes for biological and environmental monitoring (Tanaka et al., 2001).

Corrosion Inhibition

Benzothiazole derivatives have demonstrated significant potential as corrosion inhibitors for carbon steel in acidic environments. This application is crucial for industrial processes, where corrosion resistance is paramount for maintaining the integrity and longevity of metal structures (Hu et al., 2016).

Safety And Hazards

Zukünftige Richtungen

The future directions for “2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design and structure-activity relationship of bioactive molecules could also be a focus of future research .

Eigenschaften

IUPAC Name |

2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c1-8-4-2-7-11-13(8)18-15(22-11)20-19-14(21)12-9(16)5-3-6-10(12)17/h2-7H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVSIALUJLWJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Furan-2-yl(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424662.png)

![4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2424665.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2424669.png)

![N~4~-(3-chloro-4-methylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2424671.png)

![1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2424672.png)

![2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2424673.png)

![3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2424678.png)

![1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2424679.png)